![molecular formula C8H4ClIN2O B581512 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1246088-64-1](/img/structure/B581512.png)

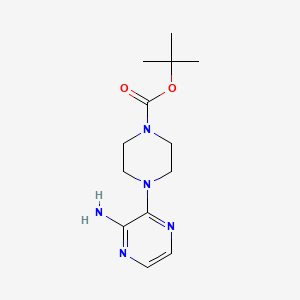

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

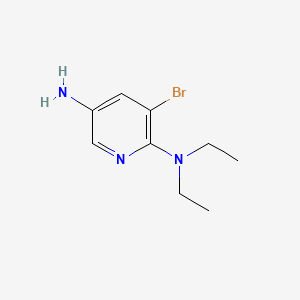

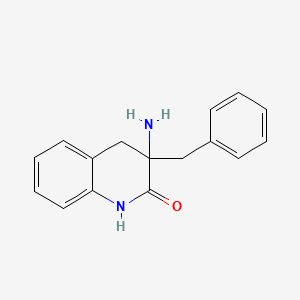

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the CAS number 1246088-64-1 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is represented by the SMILES stringClc1c(I)nc2[nH]ccc2c1C=O . The empirical formula is C8H4ClIN2O and the molecular weight is 306.49 . Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties are not provided in the available resources.科学的研究の応用

Synthesis of Pyrazolo[4,3-c]pyridines : This compound is used in Sonogashira-type cross-coupling reactions to create 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates are further treated to obtain 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showing its utility in synthesizing complex heterocycles (Vilkauskaitė, Šačkus, & Holzer, 2011).

Fused Heterocycles Synthesis : In a similar context, the compound serves as a synthon for creating pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. This illustrates its importance in building diverse fused heterocyclic structures (El-Nabi, 2004).

Vilsmeier–Haack Reaction Utilization : The compound is also instrumental in Vilsmeier–Haack reactions, leading to novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes. These are further used to synthesize chalcone analogues and dipyrazolopyridines, indicating its versatility in organic synthesis (Quiroga et al., 2010).

Synthesis of Trifluoromethyl-substituted Compounds : It's also used in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This showcases its application in introducing trifluoromethyl groups into heterocycles (Palka et al., 2014).

Interaction with Glycine Esters : Research has also been conducted on the interaction of similar compounds with glycine esters, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which could have potential in developing biologically active compounds (Zinchenko et al., 2018).

作用機序

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound has the potential to interact with its targets, leading to changes in cellular functions .

Biochemical Pathways

The compound’s effects on downstream pathways would depend on its specific targets, which are currently unknown .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

It has been suggested that the compound may have potential effects on cell migration and invasion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . These factors could include pH, temperature, and the presence of other molecules in the environment .

Safety and Hazards

特性

IUPAC Name |

5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGXUNBNODWXNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C(=C21)C=O)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)